molecular formula C11H11NO2 B2576499 2-Methyl-4-(4-methylisoxazol-5-yl)phenol CAS No. 1399653-23-6

2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Cat. No.: B2576499
CAS No.: 1399653-23-6
M. Wt: 189.214
InChI Key: FOAQDDDDRAMQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and have been widely used in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol can be achieved through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine hydrochloride in the presence of potassium hydroxide (KOH) and methanol (MeOH). This reaction leads to the exclusive formation of the desired isoxazole derivative with excellent yields .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods employ eco-friendly reagents and conditions to produce isoxazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylisoxazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole oxides, while reduction can yield isoxazole alcohols .

Scientific Research Applications

2-Methyl-4-(4-methylisoxazol-5-yl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceutical agents.

    Industry: Utilized in the production of various chemical products

Comparison with Similar Compounds

Similar Compounds

    Valdecoxib: An anti-inflammatory drug with a similar isoxazole structure.

    Disoxaril: An antiviral drug with a methylisoxazole structure.

    4-[3-(4-chlorophenyl)-4-methylisoxazol-5-yl]-1-phenethylpiperidine: A compound with significant antipsychotic activity.

Uniqueness

2-Methyl-4-(4-methylisoxazol-5-yl)phenol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQDDDDRAMQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NO2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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